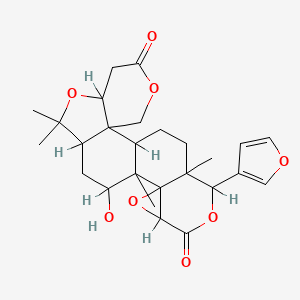
Limonol
描述
Limonol is a natural product found in Citrus medica with data available.
科学研究应用
Bioactivity and Biomedical Prospects
Limonoids, including Limonol, have been extensively researched for their potential health benefits. They are primarily found in citrus fruits and have shown potential as anticancer, cholesterol-lowering, and antiviral agents. This indicates their significant role in potentially improving human health and well-being (Manners, 2007).
Biological Activity in Plants
Limonoids have demonstrated a range of biological activities, including insect antifeedant and growth-regulating properties, and various medicinal effects in animals and humans. They also show antifungal, bactericidal, and antiviral activity, highlighting their versatility in different biological applications (Champagne et al., 1992).
Potential Health Benefits
Limonoids have been recognized for their wide range of biological properties, such as anticancer, antibacterial, antifungal, antimalarial, and antiviral activities. They are particularly noted for their role in cancer chemoprevention and therapy, supporting their use in medicinal and nutraceutical applications (Tundis et al., 2014).
Cancer Chemoprevention
Recent research has highlighted the substantial anticancer activity of limonoids. These compounds, free from toxic effects in animal models, hold promise for use against human cancer in various forms, including natural fruits, fortified citrus, or purified limonoids (Ejaz et al., 2006).
Anti-Inflammatory Activities
Limonoids have demonstrated inhibition of TNF-α release, indicating their potential in anti-inflammatory applications. Their ability to modulate biofilm formation and expression in certain bacterial strains further underscores their antimicrobial capabilities (Hu et al., 2020).
Protolimonoid Biosynthesis in Plants
The identification of key enzymes responsible for protolimonoid biosynthesis in plants has opened doors to metabolic engineering. This advancement could lead to enhanced insect resistance in crops and the production of high-value limonoids for pharmaceutical use (Hodgson et al., 2019).
Anti-Cancer Activity of Citrus Limonoids
Studies have shown that specific limonoids can inhibit the development of certain oral tumors, indicating their potential as cancer chemopreventive agents (Miller et al., 2004).
Antiproliferative Effects on Human Cancer Cells
Limonoids have demonstrated significant toxic effects against human cancer cell lines, suggesting their potential role in cancer therapy. Their selective action against cancer cells without affecting noncancerous cells further supports their therapeutic potential (Poulose et al., 2006).
Antimicrobial Activities
Certain limonoids have shown the ability to inhibit cell-to-cell communication, biofilm formation, and expression of pathogenic bacterial systems, suggesting their use in developing new antimicrobial agents (Vikram et al., 2010).
Insect Control Agents
Limonoids have been recognized for their efficacy as pest control agents. Their role in citrus juice bitterness has economic implications, while their potential as antitumor agents is also noteworthy (Klocke & Kubo, 1982).
Overview of Bioactive Triterpenes
The diverse biological activities of limonoids, including insecticidal and pharmacological effects, highlight their significance in the plant kingdom. Their occurrence in specific plant families and the pursuit of reducing their bitterness in citrus products are areas of ongoing research (Roy & Saraf, 2006).
Hydrotropic Extraction
Research has been conducted on the extraction of bioactive compounds like limonin from citrus seeds using environmentally friendly methods, furthering the potential for sustainable production of limonoids (Dandekar et al., 2008).
属性
IUPAC Name |
19-(furan-3-yl)-12-hydroxy-9,9,13,20-tetramethyl-4,8,15,18-tetraoxahexacyclo[11.9.0.02,7.02,10.014,16.014,20]docosane-5,17-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H32O8/c1-22(2)15-9-16(27)24(4)14(25(15)12-31-18(28)10-17(25)33-22)5-7-23(3)19(13-6-8-30-11-13)32-21(29)20-26(23,24)34-20/h6,8,11,14-17,19-20,27H,5,7,9-10,12H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFIURKZEANVFML-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2CC(C3(C(C24COC(=O)CC4O1)CCC5(C36C(O6)C(=O)OC5C7=COC=C7)C)C)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H32O8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
472.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Limonol | |
CAS RN |
1258-86-2 | |
| Record name | EPILIMONOL | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=314323 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



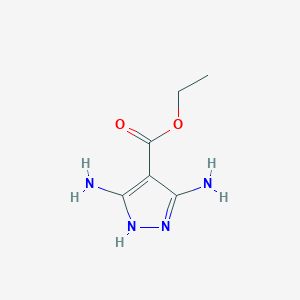
![Tert-butyl N-[1-hydroxy-3-(4-hydroxyphenyl)propan-2-yl]carbamate](/img/structure/B1630744.png)
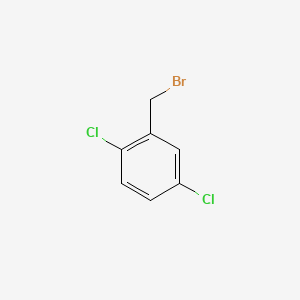
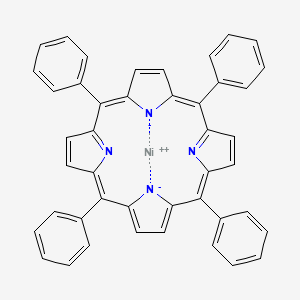
![4,4'-[Hexane-1,6-diylbis(oxy)]bisbenzonitrile](/img/structure/B1630751.png)
![[2-(4-Methylpiperazinyl)-1-phenylethyl]methylamine](/img/structure/B1630758.png)
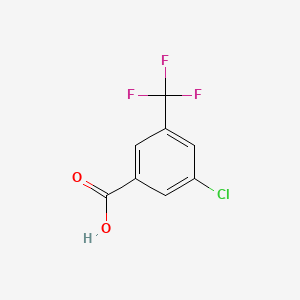
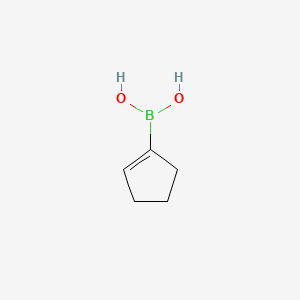
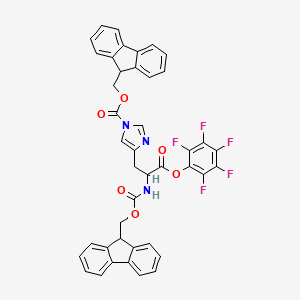
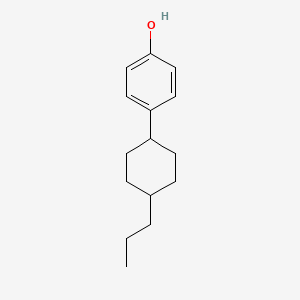
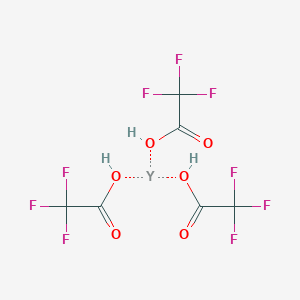
![N-[2-Hydroxy-2-(4-methoxyphenyl)ethyl]-2-(2-chloro-3,4-dimethoxyphenyl)ethylamine](/img/structure/B1630771.png)
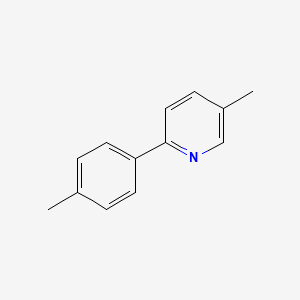
![1-[2-(Dimethylamino)ethyl]-1H-tetrazole-5-thiol](/img/structure/B1630773.png)